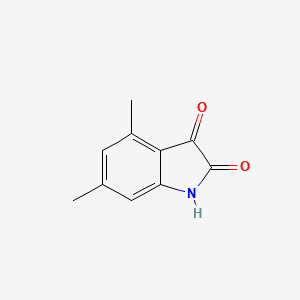

4,6-dimethyl-1H-indole-2,3-dione

Description

Historical Context and Significance of Isatin (B1672199) Derivatives in Medicinal Chemistry

The journey of isatin chemistry began in 1841 when it was first isolated by Erdmann and Laurent through the oxidation of indigo. irapa.org Since its discovery, isatin and its derivatives have become a cornerstone in the development of therapeutic agents. The isatin nucleus is characterized by a unique structure containing an indole (B1671886) moiety fused with a γ-lactam ring and ketone groups, which allows for diverse chemical modifications. taylorfrancis.com

The significance of isatin derivatives in medicinal chemistry is underscored by their broad spectrum of pharmacological activities. rjppd.orgresearchgate.net Extensive research has demonstrated that these compounds exhibit a remarkable range of biological effects, including:

Anticancer mdpi.com

Antimicrobial and Antifungal nih.govbiomedres.us

Antiviral, including Anti-HIV nih.govbiomedres.us

Anticonvulsant rjppd.org

Anti-inflammatory mdpi.com

Analgesic mdpi.com

Antitubercular rjppd.org

This wide array of activities has made the isatin scaffold a "privileged structure" in drug discovery, prompting continuous research into new derivatives with enhanced potency and selectivity. mdpi.com Classic synthetic routes like the Sandmeyer and Stolle syntheses have been fundamental in creating libraries of these compounds for pharmacological screening. nih.govbiomedres.us The strategic modification of the isatin core, such as the introduction of methyl groups, is a key approach to fine-tune the electronic and lipophilic properties of the molecule, potentially enhancing its stability and biological efficacy.

Structural Features and Nomenclature of 4,6-Dimethyl-1H-indole-2,3-dione

The formal IUPAC name for the compound of interest is This compound . It is also commonly referred to as 4,6-dimethylisatin.

Structural Features: The molecule is a disubstituted derivative of isatin. Its core structure is a bicyclic system composed of a benzene (B151609) ring fused to a pyrrolidine-2,3-dione (B1313883) ring. The key structural characteristics include:

An indole nucleus as the foundational framework.

Two carbonyl (C=O) groups located at positions 2 and 3 of the pyrrolidine (B122466) ring.

Two methyl (–CH₃) groups attached to the benzene ring at positions 4 and 6.

A planar aromatic system that can facilitate π-π stacking interactions, which is a crucial aspect in its potential interactions with biological targets like enzymes.

The presence and position of the two methyl groups distinguish it from the parent isatin molecule and other substituted derivatives, influencing its solubility, electronic distribution, and steric profile, which in turn can alter its chemical reactivity and biological activity.

| Identifier | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₁₀H₉NO₂ scbt.com |

| Molecular Weight | 175.18 g/mol |

| CAS Registry Number | 49820-06-6 scbt.com |

Current Research Landscape and Gaps Pertaining to Dimethyl-Substituted 1H-Indole-2,3-diones

The research landscape for this compound indicates its recognition as a molecule of interest, primarily due to the established importance of the isatin scaffold. It is studied for its potential as a bioactive compound and its utility as a synthetic intermediate for creating more complex molecules.

Current Research Focus: Published information suggests that this compound is associated with a range of potential biological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant effects. The introduction of methyl groups at the 4 and 6 positions is considered a strategic modification to modulate the properties of the parent isatin molecule. The dual carbonyl groups and the reactive nitrogen atom make it a versatile building block for synthesizing Schiff bases and spirocyclic compounds, which are themselves important classes of pharmacologically active agents.

Identified Research Gaps: While the potential of this compound is acknowledged, there appears to be a gap in the literature regarding in-depth, specific studies on this particular molecule. Much of the available information discusses the broad activities of the isatin class as a whole. The specific contributions of the 4,6-dimethyl substitution pattern to the mechanism of action, potency, and selectivity against various biological targets are not as extensively documented as for other derivatives, such as the halogenated isatins.

Further research is needed to:

Elucidate the precise mechanisms of action for its suggested anticancer, antimicrobial, and anti-inflammatory properties.

Conduct comprehensive structure-activity relationship (SAR) studies to compare its efficacy directly against other mono- and di-substituted isatin analogs.

Explore its full potential as a precursor in the synthesis of novel heterocyclic systems.

Closing these gaps would provide a clearer understanding of the unique therapeutic potential of this compound and guide the rational design of future isatin-based drug candidates.

Structure

3D Structure

Properties

IUPAC Name |

4,6-dimethyl-1H-indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-5-3-6(2)8-7(4-5)11-10(13)9(8)12/h3-4H,1-2H3,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHOAYKZGNWFWSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)NC(=O)C2=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00368399 | |

| Record name | 4,6-dimethyl-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00368399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49820-06-6 | |

| Record name | 4,6-dimethyl-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00368399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 4,6 Dimethyl 1h Indole 2,3 Dione and Its Analogues

Strategies for the Synthesis of Dimethyl-1H-indole-2,3-diones

The synthesis of 4,6-dimethyl-1H-indole-2,3-dione and its analogues often relies on established cyclization reactions of appropriately substituted precursors. A common and foundational approach involves the cyclization of anilines or related nitrogen-containing compounds. While specific details for the direct synthesis of this compound are not extensively documented in the provided results, general isatin (B1672199) synthesis methods like the Sandmeyer and Stolle methodologies have been foundational in the development of synthetic routes for isatin derivatives. These methods typically involve the reaction of an aniline (B41778) derivative with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) to form an isonitrosoacetanilide, which is then cyclized in the presence of a strong acid.

For dimethylated isatins, a plausible synthetic route would start from a corresponding dimethylaniline. For instance, the synthesis of this compound could potentially begin with 3,5-dimethylaniline. Another approach involves the oxidation of corresponding indole (B1671886) derivatives. researchgate.net The introduction of methyl groups at the 4 and 6 positions is a strategic modification aimed at enhancing properties like lipophilicity and electronic characteristics.

A general method for preparing isatins from indoles involves bromination and subsequent oxidation using reagents like N-bromosuccinimide and dimethyl sulfoxide. researchgate.net Furthermore, the Leimgruber-Batcho indole synthesis provides a versatile route to indoles, which can then be oxidized to isatins. This method involves the condensation of a substituted o-nitrotoluene with a formamide (B127407) acetal, followed by reductive cyclization. orgsyn.org

Derivatization Strategies at Key Positions of the Isatin Scaffold

The reactivity of the isatin core allows for functionalization at several key positions, enabling the synthesis of a vast library of derivatives. chemicalbook.com

N-1 Substitution and Modifications

The nitrogen atom at the N-1 position of the indole ring is a common site for derivatization. Alkylation reactions are frequently employed to introduce various substituents. These reactions are typically carried out using an alkylating agent in the presence of a base. Phase-transfer catalysis has been shown to be an effective method for the N-alkylation of isatin derivatives, leading to good yields of the desired products. researchgate.net The introduction of different groups at the N-1 position can significantly influence the biological activity and physicochemical properties of the resulting compounds. For example, the presence of a benzenesulfonyl group at the N-1 position of 2,3-dimethyl-1H-indole has been studied, highlighting the electron-withdrawing character of this substituent. researchgate.net

C-3 Position Functionalization, Including Schiff Base and Thiosemicarbazone Formation

The C-3 carbonyl group of the isatin scaffold is highly reactive and serves as a primary site for functionalization. Condensation reactions with various primary amines and related compounds lead to the formation of a wide range of derivatives, most notably Schiff bases and thiosemicarbazones.

Schiff Base Formation: The reaction of this compound with primary amines results in the formation of Schiff bases (imines) at the C-3 position. bjbs.com.brnih.gov These reactions are typically carried out by refluxing the isatin derivative with the appropriate amine in a suitable solvent like ethanol. The formation of the C=N bond is a key transformation, leading to compounds with diverse biological activities. bjbs.com.brbjbs.com.br

Thiosemicarbazone Formation: Similarly, the condensation of this compound with thiosemicarbazide (B42300) or its derivatives yields thiosemicarbazones. nih.govscience.gov These compounds are of significant interest due to their wide range of pharmacological properties. The reaction involves the nucleophilic attack of the amino group of the thiosemicarbazide on the C-3 carbonyl carbon, followed by dehydration. One-pot, two-step, three-component reactions have been developed for the synthesis of thiosemicarbazone Schiff base derivatives. researchgate.net

Below is a table summarizing examples of C-3 functionalization:

| Reactant with Isatin | Resulting Functional Group | Reference |

|---|---|---|

| Primary Amine (e.g., benzenediamine) | Schiff Base (C=N-Ar) | bjbs.com.br |

| Thiosemicarbazide | Thiosemicarbazone (C=N-NH-C(S)NH2) | science.gov |

Modifications on the Benzene (B151609) Ring (e.g., C-4, C-6)

Direct functionalization of the benzene ring of the isatin scaffold, particularly at the C-4 and C-6 positions, presents a greater challenge due to the inherent reactivity of the heterocyclic ring. However, strategies involving directed C-H functionalization have emerged as powerful tools. nih.govnih.gov These methods often utilize a directing group to guide a metal catalyst to a specific C-H bond on the aromatic ring, enabling the introduction of various substituents. For instance, palladium-catalyzed C-H arylation has been demonstrated for the C-4 position of indole derivatives. nih.gov

Alternatively, modifications on the benzene ring are often introduced at the precursor stage, prior to the cyclization reaction that forms the isatin ring. For example, starting with a pre-functionalized aniline, such as one containing halogen substituents, allows for the synthesis of isatins with specific substitution patterns on the benzene ring. nih.gov

Novel and Environmentally Benign Synthetic Protocols

In recent years, there has been a growing emphasis on the development of environmentally friendly synthetic methods. In the context of isatin chemistry, this includes the use of greener solvents, catalysts, and reaction conditions.

Water has been explored as a green solvent for the synthesis of related heterocyclic compounds like 2,3-dihydroquinazoline-4(1H)-ones, utilizing naturally occurring catalysts like alum. sciensage.info Such principles can be extended to the synthesis of isatin derivatives. Indium-mediated reactions in aqueous media have also been reported for the synthesis of other heterocyclic systems, highlighting a move towards more environmentally benign processes. nih.gov The use of phase-transfer catalysis, as mentioned for N-alkylation, can also be considered a greener alternative as it can reduce the need for harsh solvents and improve reaction efficiency. researchgate.net

Advanced Spectroscopic and Analytical Techniques for Structural Characterization

The structural elucidation of this compound and its derivatives relies on a combination of advanced spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are fundamental for determining the molecular structure, providing information about the chemical environment of protons and carbon atoms. researchgate.netmdpi.com Two-dimensional (2D) NMR techniques are also employed for more complex structures to establish connectivity between atoms. mdpi.com

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compounds and can provide information about their fragmentation patterns, aiding in structural confirmation. bjbs.com.brresearchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is crucial for identifying the presence of key functional groups, such as the characteristic carbonyl (C=O) stretches in the isatin ring and the C=N stretch in Schiff bases. bjbs.com.br

X-ray Crystallography: Single-crystal X-ray diffraction provides definitive proof of the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and stereochemistry. researchgate.netresearchgate.net This technique is invaluable for unambiguously confirming the structure of novel derivatives.

Elemental Analysis: This technique determines the percentage composition of elements (C, H, N, S, etc.) in a compound, which is used to confirm the empirical formula. researchgate.net

The following table highlights the application of these techniques in the characterization of isatin derivatives:

| Technique | Information Obtained | Reference |

|---|---|---|

| 1H & 13C NMR | Structural framework and chemical environment of atoms | researchgate.netmdpi.com |

| Mass Spectrometry | Molecular weight and fragmentation | bjbs.com.brresearchgate.net |

| IR Spectroscopy | Presence of functional groups (e.g., C=O, C=N) | bjbs.com.br |

| X-ray Crystallography | 3D molecular structure, bond lengths, and angles | researchgate.netresearchgate.net |

| Elemental Analysis | Empirical formula confirmation | researchgate.net |

Mechanistic Investigations of 4,6 Dimethyl 1h Indole 2,3 Dione S Biological Action

Molecular Target Identification and Validation

Detailed molecular target identification and validation studies specifically for 4,6-dimethyl-1H-indole-2,3-dione are not extensively reported. Research on the broader isatin (B1672199) family provides some insights into potential mechanisms. nih.gov

Enzyme Inhibition Profiles

While a definitive inhibition profile for this compound against the specified enzymes is not available, studies on related isatin compounds offer some clues.

Cytochrome P450: Some Cytochrome P450 enzymes, such as CYP83B1, are known to metabolize indole (B1671886) derivatives. nih.gov However, specific inhibitory activity of this compound on Cytochrome P450 enzymes is not documented.

Carbonic Anhydrase: Certain indole-based derivatives have been investigated as carbonic anhydrase activators, but specific inhibitory data for this compound is absent from the reviewed literature. nih.gov

DNA Gyrase and Topoisomerase: Isatin derivatives have been explored as potential inhibitors of DNA topoisomerase II. nih.govnih.gov For instance, certain tetrahydropyrrolo[3,4-a]carbazole-1,3-diones, which are structurally related to isatins, have shown the ability to stabilize DNA-topoisomerase II complexes. nih.gov However, direct evidence of this compound inhibiting DNA gyrase or topoisomerase is not available.

MmpL3: The mycobacterial membrane protein Large 3 (MmpL3) is a target for various antitubercular compounds, including some indolecarboxamides. nih.govresearchgate.netnih.gov These inhibitors are thought to block the proton relay pathway of MmpL3. researchgate.net While this suggests a potential mechanism for isatin-related compounds, specific data for this compound is lacking.

Receptor Binding and Activation/Inhibition Studies

Isatin itself is known to act as a potent antagonist on atrial natriuretic peptide receptors in vitro. nih.gov Additionally, substituted indole-carboxamides have been identified as antagonists of peptidoleukotrienes. nih.gov However, specific receptor binding, activation, or inhibition studies for this compound are not detailed in the available research.

Modulation of Cellular Signaling Pathways (e.g., MAPK/ERK Pathway)

Some studies on isatin derivatives have indicated their potential to modulate key signaling pathways. For instance, one study mentioned that a compound related to this compound inhibited the proliferation of breast cancer cells by modulating pathways such as NF-kB and MAPK. However, a detailed investigation into the specific effects of this compound on the MAPK/ERK pathway is not available.

Influence on Gene Expression and Protein Regulation

The influence of isatin derivatives on gene expression and protein regulation is an area of active research. For example, the silencing of the mmpL3 gene in M. tuberculosis has been shown to affect the expression of genes involved in energy production. nih.gov N-substituted isatins have been found to inhibit microtubule polymerization by binding to β-tubulin, leading to mitotic arrest. researchgate.net However, specific studies detailing how this compound influences gene expression and protein regulation are not currently available.

Impact on Cellular Metabolism and Homeostasis

The isatin core is found in molecules that can influence cellular metabolism. For example, inhibitors of aldehyde dehydrogenases (ALDH), enzymes involved in various metabolic pathways, have been developed based on the indole-2,3-dione structure. acs.org The metabolism of indole groups can proceed through oxidation to an isatin group, which is then subject to further degradation. nih.gov The inhibition of MmpL3 by certain compounds can also have a deleterious impact on the proton motive force and energy production in mycobacterial cells. nih.gov Despite these general findings for related compounds, the specific impact of this compound on cellular metabolism and homeostasis has not been explicitly detailed.

Structure Activity Relationship Sar Studies and Pharmacophore Modeling for Isatin Derivatives with Emphasis on Dimethyl Substitution

Correlation Between Chemical Structure and Observed Biological Activity

The biological activity of isatin (B1672199) derivatives is intrinsically linked to their chemical structure. The isatin scaffold, chemically known as 1H-indole-2,3-dione, serves as a versatile template for the development of a wide array of biologically active compounds. ijcsrr.orgresearchgate.net The core structure, consisting of a fused benzene (B151609) and pyrrole (B145914) ring system with keto groups at positions 2 and 3, is a key determinant of its pharmacological properties. researchgate.netnih.gov

Structure-activity relationship (SAR) studies have demonstrated that modifications at various positions of the isatin ring system can significantly modulate the biological response. ijcsrr.orgresearchgate.net These studies are crucial in medicinal chemistry for designing new derivatives with enhanced potency and selectivity. The diverse biological activities exhibited by isatin derivatives, including anticancer, antiviral, antibacterial, and anticonvulsant effects, underscore the importance of its chemical architecture. nih.govresearchgate.netnih.gov

The introduction of substituents on the benzene ring of the isatin core, such as in 4,6-dimethyl-1H-indole-2,3-dione, can profoundly influence its biological profile. The position, number, and nature of these substituents dictate the steric, electronic, and hydrophobic properties of the molecule, which in turn affect its interaction with biological targets. nih.gov For instance, the presence of methyl groups at the 4 and 6 positions can alter the molecule's shape and electron distribution, leading to changes in its binding affinity and efficacy.

Impact of Substituents at N-1, C-3, and Benzene Ring Positions on Efficacy and Potency

Systematic modifications of the isatin scaffold have provided valuable insights into the structural requirements for various biological activities.

N-1 Position: The nitrogen atom at position 1 of the pyrrole ring is a common site for substitution. N-alkylation and N-arylation have been shown to enhance the biological activity of isatin derivatives in many cases. nih.gov For example, N-substituted isatins have been investigated as inhibitors of various enzymes, and the nature of the substituent at the N-1 position often plays a critical role in determining the inhibitory potency. nih.gov

C-3 Position: The carbonyl group at the C-3 position is a key feature for the biological activity of many isatin derivatives. It can participate in hydrogen bonding and other interactions with biological macromolecules. Modifications at this position, such as the formation of Schiff bases or thiosemicarbazones, have yielded compounds with significant antimicrobial and anticancer activities. researchgate.netnih.gov The reactivity of the C-3 keto group allows for the introduction of a wide range of substituents, leading to diverse pharmacological profiles. nih.gov

Benzene Ring Positions: Substitution on the aromatic benzene ring (positions 4, 5, 6, and 7) has a profound impact on the efficacy and potency of isatin derivatives. The electronic nature of the substituents is a crucial factor. Electron-donating groups, such as the methyl groups in this compound, can increase the electron density of the aromatic ring, which may enhance certain biological activities. nih.gov Conversely, electron-withdrawing groups can have the opposite effect or lead to a different spectrum of activity. The position of the substituent is also critical; for example, halogen substitution at the C-5 position has been found to be more effective for cytotoxic activity compared to substitution at the C-6 position. nih.gov

The following table summarizes the general impact of substitutions at different positions on the biological activity of isatin derivatives:

| Position | Type of Substitution | General Impact on Biological Activity |

| N-1 | Alkylation, Arylation | Often enhances activity, influences selectivity. nih.govnih.gov |

| C-3 | Schiff bases, Thiosemicarbazones | Can lead to potent antimicrobial and anticancer agents. researchgate.netnih.gov |

| Benzene Ring | Electron-donating/withdrawing groups | Modulates electronic properties and can significantly alter potency and selectivity. nih.gov |

Analysis of Steric, Electronic, and Hydrophobic Contributions of Dimethyl Groups

The presence of two methyl groups at positions 4 and 6 of the isatin ring in this compound introduces specific steric, electronic, and hydrophobic characteristics that influence its biological activity.

Steric Contributions: The methyl groups are relatively small, but their presence at the 4 and 6 positions can create steric hindrance. This can influence how the molecule fits into the binding pocket of a biological target. The specific stereochemistry can either be beneficial, leading to a more favorable binding orientation, or detrimental, causing steric clashes that reduce binding affinity.

Electronic Contributions: Methyl groups are known to be weakly electron-donating through an inductive effect. This electron-donating nature increases the electron density of the benzene ring. nih.gov Such an increase in electron density can affect the molecule's ability to participate in charge-transfer interactions or influence the acidity of the N-H proton at position 1. Studies on other substituted isatins have shown that electron-donating groups at the C-5 position can be valuable for improving biological potential. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction and Design

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govubbcluj.ro QSAR models are powerful tools in drug discovery for predicting the activity of new, unsynthesized compounds and for guiding the design of more potent molecules. ubbcluj.ro

For isatin derivatives, various QSAR studies have been conducted to understand the structural requirements for different biological activities. researchgate.netnih.gov These models typically use a set of molecular descriptors that quantify various aspects of the chemical structure, such as steric, electronic, and hydrophobic properties.

A typical QSAR study involves the following steps:

Data Set Selection: A series of isatin derivatives with known biological activities is selected.

Descriptor Calculation: A variety of molecular descriptors are calculated for each compound in the series.

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical model that correlates the descriptors with the biological activity. acs.org

Model Validation: The predictive power of the QSAR model is assessed using internal and external validation techniques. nih.gov

QSAR models for isatin derivatives have successfully identified key structural features that are important for their biological activity. For instance, a 3D-QSAR study on isatin derivatives as antiamyloidogenic agents identified that hydrophobic/non-polar, electron-withdrawing, and hydrogen bond features were the main contributors to their activity. mdpi.com Such models can be used to predict the activity of novel isatin derivatives, including those with dimethyl substitutions like this compound, and to prioritize their synthesis and biological evaluation.

The following table provides an example of the types of descriptors often used in QSAR studies of isatin derivatives:

| Descriptor Type | Example Descriptors | Property Represented |

| Electronic | HOMO/LUMO energies, Dipole moment | Electron distribution, Reactivity |

| Steric | Molecular volume, Surface area | Size and shape of the molecule |

| Hydrophobic | LogP | Lipophilicity, Membrane permeability |

| Topological | Connectivity indices | Molecular branching and connectivity |

By leveraging the insights gained from SAR and QSAR studies, medicinal chemists can rationally design novel isatin derivatives with improved therapeutic potential.

Computational Chemistry and in Silico Approaches in the Study of 4,6 Dimethyl 1h Indole 2,3 Dione

Computational chemistry and in silico methods have become indispensable tools in modern drug discovery and materials science, offering a rapid and cost-effective means to investigate the properties of molecules like 4,6-dimethyl-1H-indole-2,3-dione. These approaches allow researchers to predict molecular behavior, interactions, and potential biological effects before committing to expensive and time-consuming laboratory synthesis and testing.

Preclinical Development and Therapeutic Potential of 4,6 Dimethyl 1h Indole 2,3 Dione and Isatin Scaffolds

Evaluation of In vivo Efficacy in Relevant Disease Models

The therapeutic potential of isatin (B1672199) derivatives has been substantiated in various preclinical in vivo models, particularly in oncology. Several isatin-based compounds have progressed to clinical trials, demonstrating the translational promise of this scaffold. nih.govencyclopedia.pub For instance, Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor, has been approved for treating gastrointestinal stromal tumors and advanced renal cell carcinoma. mdpi.com Another derivative, Toceranib, is approved for the treatment of canine mast cell tumors and acts by selectively inhibiting receptor tyrosine kinases, leading to antiproliferative effects and tumor cell apoptosis in vivo. nih.gov

The anticancer efficacy of isatin derivatives is often evaluated in xenograft models using various human cancer cell lines. For example, some multi-substituted isatin derivatives have shown potent antiproliferative activities against human leukemia (K562), hepatocellular carcinoma (HepG2), and colon carcinoma (HT-29) cells in vitro, with one compound, 4l, demonstrating significant growth inhibitory and apoptotic effects in K562 cells and anti-angiogenic effects in HUVEC cells. mdpi.com Furthermore, isatin-based compounds have been investigated in models of other diseases. For instance, certain isatin-triazole hybrids have been evaluated for their activity against Mycobacterium tuberculosis, with some showing promising inhibitory concentrations. mdpi.com

Table 1: Examples of In vivo Efficacy of Isatin Derivatives

| Compound | Disease Model | Key Findings |

| Sunitinib | Gastrointestinal stromal tumors, Advanced renal cell carcinoma | Approved for clinical use, inhibits multiple receptor tyrosine kinases. mdpi.com |

| Toceranib | Canine mast cell tumor | Approved for veterinary use, selective inhibitor of receptor tyrosine kinases, induces tumor cell apoptosis. nih.gov |

| Isatin derivative 4l | Human leukemia (K562) xenograft model | Demonstrated significant tumor growth inhibition and pro-apoptotic effects. mdpi.com |

| 5-nitro-1H-indole-2,3-dione derivatives | Mycobacterium tuberculosis H37Rv infected models | Showed significant inhibitory activity against the pathogen. nih.gov |

Assessment of Selectivity and Specificity for Molecular Targets

A critical aspect of the preclinical development of isatin-based compounds is the assessment of their selectivity and specificity for their intended molecular targets. The diverse biological activities of isatin derivatives stem from their ability to interact with a wide range of proteins, including kinases, caspases, and viral proteases. nih.govresearchgate.net

The selectivity of isatin derivatives is often evaluated through enzymatic assays and cellular studies. For example, SU9516 is a selective inhibitor of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle. mdpi.com The selectivity of kinase inhibitors is typically determined by profiling their inhibitory activity against a panel of different kinases. This helps to identify potential off-target effects and to understand the molecular basis of their therapeutic action.

The substitution pattern on the isatin ring plays a crucial role in determining target selectivity. For instance, the addition of a carbonyl group in indole-2,3-dione derivatives can alter receptor selectivity compared to similar scaffolds like benzoxazolones. Furthermore, the introduction of substituents at various positions of the isatin core can modulate the compound's interaction with its target. For example, certain isatin-based hybrids have been designed as inhibitors of histone deacetylases (HDACs), with some exhibiting selectivity for specific HDAC isoforms. nih.gov

Table 2: Molecular Targets and Selectivity of Isatin Derivatives

| Compound/Derivative Class | Primary Molecular Target(s) | Method of Selectivity Assessment |

| Sunitinib | Receptor Tyrosine Kinases (e.g., VEGFR, PDGFR) | Kinase profiling assays, cellular phosphorylation assays. nih.gov |

| SU9516 | Cyclin-dependent kinase 2 (CDK2) | In vitro kinase inhibition assays. mdpi.com |

| Isatin-based amides | Histone Deacetylases (HDACs) | In vitro HDAC inhibition assays against different isoforms. nih.gov |

| Isatin-triazole hydrazones | Microtubule Affinity-Regulating Kinase 4 (MARK4) | Toxicity analysis on various cancer cell lines. nih.gov |

Strategies for Optimizing Bioavailability and Pharmacokinetic Properties

A significant challenge in the development of isatin-based therapeutics is their often-poor bioavailability, which can be attributed to factors like low aqueous solubility. To address this, various strategies are employed to optimize their pharmacokinetic properties. nih.govresearchgate.net

One common approach is structural modification of the isatin scaffold. researchgate.net The introduction of specific functional groups can enhance solubility, permeability, and metabolic stability. For example, the incorporation of hydrophilic groups, such as in compounds 12, 13, 16, 38, and 40 in one study, dramatically increased their potency in whole-cell assays, likely due to improved cellular uptake. drugbank.com Similarly, the introduction of a fluorine atom can improve pharmacokinetic properties. rsc.org N-alkylation and N-acylation are other modifications used to modulate the physicochemical properties of isatin derivatives. researchgate.net

Another strategy involves the use of drug delivery systems. nih.gov Encapsulating isatin derivatives in nanoparticles or other carriers can protect them from degradation, improve their solubility, and facilitate targeted delivery to the site of action. This approach can also help maintain an adequate concentration of the active compound over time. nih.gov The development of prodrugs is another tactic; for instance, a conjugate of Sunitinib with a cleavable dipeptide was created to potentially reduce side effects. nih.gov

Table 3: Strategies for Improving Pharmacokinetic Properties of Isatin Scaffolds

| Strategy | Example | Outcome |

| Structural Modification | Introduction of hydrophilic groups to the N-phenyl ring of isatin analogs. drugbank.com | Increased potency in whole-cell assays, suggesting improved bioavailability. |

| Introduction of a fluorine atom to the isatin scaffold. rsc.org | Improved pharmacokinetic and drug-likeness properties. | |

| Prodrug Approach | Conjugation of Sunitinib with a cleavable dipeptide. nih.gov | Aimed to reduce off-target toxicity. |

| Drug Delivery Systems | Encapsulation of isatin derivatives in carrier matrices. nih.gov | Modified delivery, protection from degradation, and sustained release. |

Potential for Combination Therapies and Drug Repurposing

The therapeutic potential of isatin scaffolds extends to their use in combination therapies and for drug repurposing. Combining isatin-based compounds with existing drugs can lead to synergistic effects, overcome drug resistance, and allow for lower doses of each agent, potentially reducing toxicity. nih.govencyclopedia.pub

In oncology, isatin derivatives like Sunitinib have been tested in combination with standard chemotherapeutic agents. For example, clinical trials have evaluated Sunitinib in combination with paclitaxel (B517696) and carboplatin (B1684641) for ovarian cancer and with docetaxel (B913) for non-small cell lung cancer. nih.gov The rationale behind such combinations is to target multiple pathways involved in tumor growth and progression simultaneously.

Drug repurposing, the identification of new uses for existing drugs, is another promising avenue for isatin-based compounds. Given their broad spectrum of biological activities, a compound initially developed for one indication may show efficacy in another. nih.gov For instance, the inherent versatility of the isatin scaffold allows for the creation of hybrid molecules that combine the pharmacophore of isatin with other active moieties, potentially leading to new therapeutic applications. nih.govencyclopedia.pub An example is the hybridization of isatin with a quinoline (B57606) core, which has resulted in compounds with improved activity against chloroquine-resistant strains of P. falciparum. encyclopedia.pub

Emerging Trends and Future Research Directions for Dimethyl 1h Indole 2,3 Diones

Development of Advanced Synthetic Methodologies for Chemical Diversity

A critical direction for future research lies in the development of advanced and efficient synthetic methods to generate a wide array of 4,6-dimethyl-1H-indole-2,3-dione derivatives. The isatin (B1672199) core's structure, particularly its benzene (B151609) and pyrrole (B145914) rings, provides multiple positions for chemical modification. pnrjournal.com The introduction of methyl groups at the 4 and 6 positions already enhances lipophilicity, but further diversification is key to exploring a wider range of biological activities.

Future synthetic strategies will likely focus on:

Multicomponent Reactions (MCRs): One-pot MCRs are increasingly utilized for their efficiency in creating complex molecules from simple starting materials. nih.gov Applying these methods to this compound could rapidly generate extensive libraries of novel compounds, such as isatin-based imidazoles or other heterocycles. nih.govnih.gov

Combinatorial Synthesis: Automated and combinatorial approaches can be used to create large libraries of derivatives by substituting various functional groups at the N1, C5, and C7 positions of the 4,6-dimethylisatin core. pnrjournal.com This allows for a systematic exploration of the structure-activity relationship (SAR).

Domino Reactions: These reactions, where multiple bond-forming events occur in a single synthetic operation, offer an elegant and atom-economical way to construct complex spirocyclic and fused heterocyclic systems from the 4,6-dimethylisatin platform.

These advanced methodologies will be instrumental in creating a diverse chemical space around the this compound core, providing a rich pool of candidates for biological screening.

Targeting of Novel and Underexplored Biological Pathways

Isatin and its derivatives are known to interact with a wide range of biological targets, exhibiting anticancer, antimicrobial, and anti-inflammatory activities. nih.gov For this compound, a key future direction is to move beyond known targets and explore novel or underexplored biological pathways.

Potential areas of investigation include:

Kinase Inhibition: While some isatins are known to inhibit cyclin-dependent kinases (CDKs) like CDK2, the specific inhibitory profile of the 4,6-dimethyl derivative against a broader panel of kinases remains a fertile area for research. mdpi.com Identifying unique kinase targets could lead to new therapies for cancer or inflammatory diseases.

Epigenetic Modulators: The role of isatin derivatives as epigenetic modifiers, for instance as inhibitors of histone deacetylases (HDACs), is an emerging field. nih.gov Investigating whether this compound or its derivatives can modulate epigenetic pathways could open doors to new cancer treatments.

Biofilm Inhibition: Some indole-based compounds are known to inhibit the formation of bacterial biofilms, a key factor in antibiotic resistance. nih.gov Screening this compound derivatives for their ability to disrupt biofilms in pathogens like Staphylococcus aureus could yield new antibacterial agents. nih.gov

The table below summarizes potential, underexplored targets for derivatives of this compound, based on activities observed in related isatin compounds.

| Target Class | Specific Example | Potential Therapeutic Area | Supporting Evidence |

| Protein Kinases | Cyclin-Dependent Kinase 2 (CDK2) | Cancer | Isatin-hydrazones show CDK2 inhibitory activity. mdpi.com |

| Epigenetic Enzymes | Histone Deacetylases (HDACs) | Cancer, Viral Infections | Hybrid compounds based on other scaffolds show dual HDAC and BRD4 inhibition. nih.gov |

| Bacterial Signaling | Histidine Kinase (e.g., HK/Walk) | Infectious Disease | Isatin-aminobenzoic acid hybrids show activity against B. subtilis histidine kinase. nih.gov |

| Inflammatory Enzymes | Phosphoinositide 3-kinase (PI3K) | Cancer, Inflammation | Isatin-based imidazole (B134444) compounds inhibit PI3K. nih.gov |

Design of Isatin-Based Molecular Hybrids and Conjugates

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a powerful tool in drug design. nih.gov This approach aims to create hybrid compounds with improved affinity, better selectivity, or a dual mode of action. For this compound, this represents a significant avenue for future development.

Researchers are expected to design and synthesize hybrids by conjugating the 4,6-dimethylisatin core with other biologically active scaffolds. researchgate.net Examples of potential hybrid structures include:

Isatin-Thiazolidinone Hybrids: Thiazolidinone is a well-known pharmacophore with diverse biological activities. Conjugates of isatin and thiazolidinone have been explored as anticancer agents. researchgate.net

Isatin-Chalcone Hybrids: Chalcones possess anti-inflammatory and anticancer properties. Hybrid molecules combining the isatin core with a chalcone (B49325) moiety have been investigated for anti-neuroinflammatory activity. mdpi.com

Isatin-Thiadiazole Hybrids: Thiadiazole rings are present in many medicinally active compounds. Hybrids incorporating this moiety with isatin have been designed as potential anti-diabetic and anti-bacterial agents. researchgate.net

The rationale is that these hybrid molecules may overcome drug resistance, reduce toxicity, and enhance therapeutic efficacy by acting on multiple targets simultaneously.

Integration of Artificial Intelligence and Machine Learning in Drug Discovery Pipelines

The use of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process, making it faster and more cost-effective. mednexus.orgajprd.com This trend is directly applicable to the exploration of this compound.

Future research will increasingly incorporate AI and ML in the following ways:

Virtual Screening and Lead Identification: AI algorithms can screen vast virtual libraries of 4,6-dimethylisatin derivatives to predict their binding affinity for specific biological targets, identifying the most promising candidates for synthesis and testing. pnrjournal.comnih.gov

Predictive Modeling (ADME/Tox): Machine learning models can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as potential toxicity, of novel derivatives. mdpi.com This in silico analysis helps prioritize compounds with better drug-like properties early in the discovery pipeline. nih.gov

De Novo Drug Design: Generative AI models can design entirely new molecules based on the this compound scaffold, optimized for desired properties like high potency and low toxicity. nih.gov

The table below illustrates the application of various AI/ML techniques in the drug discovery process for isatin derivatives.

| AI/ML Technique | Application | Objective | Reference |

| Machine Learning (e.g., SVM, Random Forest) | QSAR Modeling, ADME Prediction | To predict biological activity and pharmacokinetic properties of new derivatives. | mdpi.comnih.gov |

| Deep Learning (e.g., GNNs, CNNs) | Virtual Screening, De Novo Design | To analyze molecular structures, predict drug-target interactions, and generate novel candidates. | nih.gov |

| Combinatorial Library Software | Automated Derivative Generation | To rapidly create large virtual libraries of isatin analogues for screening. | pnrjournal.com |

Exploration of Prodrug Strategies and Advanced Drug Delivery Systems

Even a highly active compound can fail if it has poor biopharmaceutical properties, such as low solubility or poor bioavailability. Future research on this compound and its derivatives will need to address these challenges through prodrug strategies and advanced drug delivery systems. nih.gov

Prodrug Design: A prodrug is an inactive or less active molecule that is converted into the active parent drug in vivo. nih.gov For 4,6-dimethylisatin derivatives containing functional groups like carboxylic acids or amines, a prodrug approach could be used to mask polar groups, thereby increasing lipophilicity and improving oral absorption. nih.gov The medoxomil promoiety is one such strategy that has been successfully used to improve the bioavailability of drugs. nih.gov

Advanced Drug Delivery Systems (DDS): Encapsulating 4,6-dimethylisatin derivatives into advanced delivery systems can improve their therapeutic index. genesispub.org These systems can enhance solubility, protect the drug from degradation, and enable targeted delivery to diseased tissues, minimizing side effects. nih.gov Examples of such systems include liposomes and nanoparticles, which can be engineered to release the drug in response to specific stimuli present in the target microenvironment. genesispub.org

These strategies will be crucial for translating promising lead compounds based on this compound from the laboratory into viable therapeutic agents.

Q & A

Q. What are the common synthetic routes for preparing 4,6-dimethyl-1H-indole-2,3-dione, and how can reaction conditions be optimized?

- Methodological Answer : A typical approach involves condensation reactions using substituted indole precursors. For example, refluxing 3-formyl-1H-indole-2-carboxylic acid derivatives with sodium acetate in acetic acid (3–5 hours) yields crystalline indole-2,3-dione derivatives . Optimization may include adjusting stoichiometry (e.g., 1.1:1 molar ratio of aldehyde to substrate), solvent selection (acetic acid for high solubility), and recrystallization from DMF/acetic acid mixtures to improve purity . Control of methyl group positioning (4,6 vs. 4,7 isomers) requires careful monitoring via TLC or HPLC.

Q. What spectroscopic techniques are critical for characterizing the purity and structure of this compound?

- Methodological Answer :

- 1H/13C NMR : Assign methyl group signals (δ ~2.3–2.6 ppm for CH3) and carbonyl peaks (δ ~170–180 ppm for C=O).

- IR Spectroscopy : Confirm C=O stretches (~1750 cm⁻¹) and N-H bonds (~3200 cm⁻¹) .

- Mass Spectrometry : Validate molecular weight (e.g., [M+H]+ at m/z 203.2) and fragmentation patterns to rule out byproducts .

- XRD : Resolve ambiguities in regiochemistry (4,6 vs. 4,7 substitution) via single-crystal analysis .

Advanced Research Questions

Q. How can crystallographic software like SHELXL and OLEX2 resolve structural ambiguities in this compound derivatives?

- Methodological Answer :

- SHELXL : Refine high-resolution data using restraints for disordered methyl groups or hydrogen bonding networks. For twinned crystals, apply the TWIN/BASF commands .

- OLEX2 : Use its graphical interface to visualize electron density maps, validate hydrogen atom positions, and analyze intermolecular interactions (e.g., π-π stacking) .

- Validation : Cross-check with PLATON or Mercury to ensure geometric accuracy (e.g., bond lengths within ±0.02 Å) .

Q. What strategies address discrepancies in biological activity data among structurally similar indole-2,3-dione derivatives?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., electron-withdrawing groups at C-4/C-6) and correlate with bioactivity (e.g., antituberculosis IC50 values) .

- In Silico Modeling : Perform docking studies (AutoDock Vina) to predict binding modes with target enzymes (e.g., mycobacterial enzymes) .

- Statistical Analysis : Use multivariate regression to identify confounding factors (e.g., solubility, logP) influencing activity discrepancies .

Q. How to design experiments to study the electronic effects of substituents on the indole-dione core’s reactivity?

- Methodological Answer :

- Substituent Variation : Synthesize analogs with electron-donating (e.g., -OCH3) or withdrawing (e.g., -NO2) groups at C-4/C-6. Monitor reaction kinetics (e.g., Diels-Alder cycloaddition rates) .

- Computational Analysis : Calculate Fukui indices (Gaussian 16) to predict electrophilic/nucleophilic sites .

- Cyclic Voltammetry : Measure redox potentials to assess electron-deficient character of the dione moiety .

Data Contradiction Analysis

Q. How should researchers resolve conflicting crystallographic data between 4,6- and 4,7-dimethyl isomers?

- Methodological Answer :

- PXRD vs. SCXRD : Compare experimental powder patterns with simulated data from single-crystal structures to identify phase purity .

- DFT Optimization : Geometry-optimize both isomers (B3LYP/6-31G*) and match calculated IR/NMR spectra with experimental data .

- Selective Methylation : Use regioselective protecting groups (e.g., SEM for C-6) during synthesis to isolate pure isomers .

Experimental Design

Q. What in vitro assays are suitable for evaluating the bioactivity of this compound derivatives?

- Methodological Answer :

- Antimicrobial Assays : Broth microdilution (CLSI guidelines) against Mycobacterium tuberculosis H37Rv .

- Enzyme Inhibition : Measure IC50 against acetylcholinesterase (Ellman’s method) using donepezil as a positive control .

- Cytotoxicity Screening : MTT assays on HEK-293 cells to assess selectivity indices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.